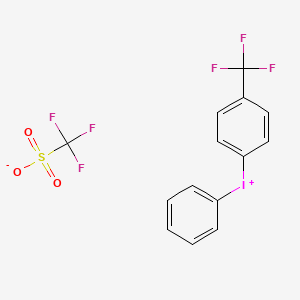
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate is an organoiodine compound known for its utility in various chemical reactions. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to an iodonium ion. The triflate anion serves as a counterion. This compound is widely used in organic synthesis due to its ability to act as an arylating agent and a Lewis acid catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethylphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with (4-trifluoromethyl)phenylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Aryl Substitution Reactions: It acts as an arylating agent in the arylation of alkenes and alkynes.
Lewis Acid Catalysis: It serves as a Lewis acid catalyst in the cationic polymerization of styrene and alkyl vinyl ether derivatives.
Common Reagents and Conditions
Aryl Substitution: Common reagents include alkenes, alkynes, and catalysts like copper or palladium.
Lewis Acid Catalysis: The compound is used in the presence of monomers like styrene and alkyl vinyl ethers, often under inert atmosphere conditions.
Major Products Formed
Aryl Substitution: The major products are arylated alkenes and alkynes.
Lewis Acid Catalysis: The major products are polymers of styrene and alkyl vinyl ethers.
Aplicaciones Científicas De Investigación
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Chemistry: It is used as an arylating agent and a catalyst in various organic synthesis reactions.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Trifluoromethylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group to a substrate molecule. This process is facilitated by the iodonium ion, which acts as an electrophile. The triflate anion stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(4-Trifluoromethylphenyl)(phenyl)iodonium triflate is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability compared to other iodonium salts. This makes it particularly effective in arylation reactions and as a Lewis acid catalyst .
Propiedades
Fórmula molecular |
C14H9F6IO3S |
|---|---|
Peso molecular |
498.18 g/mol |
Nombre IUPAC |
phenyl-[4-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H9F3I.CHF3O3S/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
WHXDJSVPFVKGEU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


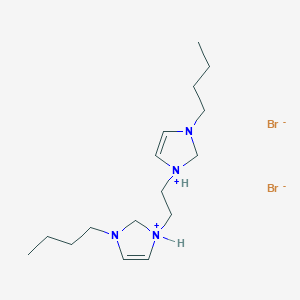

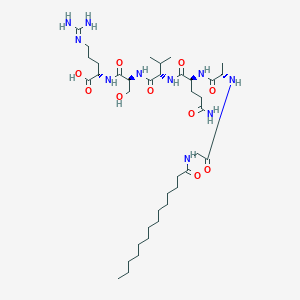
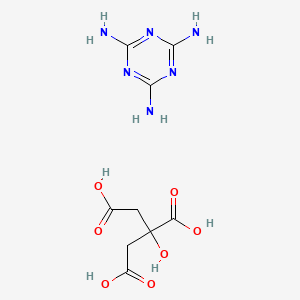
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)
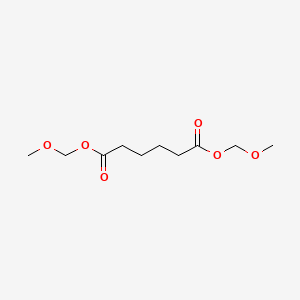
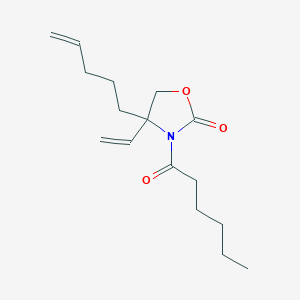
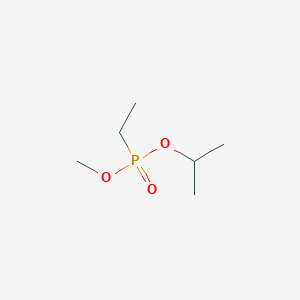
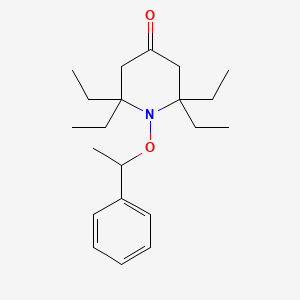
![(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12535060.png)
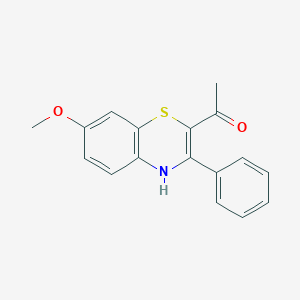
![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)
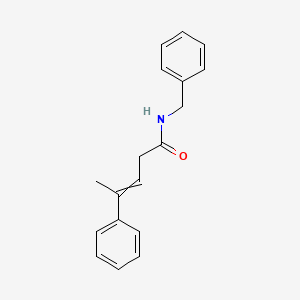
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
